4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is a compound that features both methoxy and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group into organic molecules . The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.
Scientific Research Applications
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4-Methoxy-4’-methylbiphenyl
- 4-Methoxy-4’-nitrobiphenyl
- 4-Methoxy-4’-hydroxybiphenyl
Uniqueness
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
5-methoxy-2-[4-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-11-6-7-12(13(18)8-11)9-2-4-10(5-3-9)20-14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGDTBYISCXTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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